1-Amino-2-naphthol

Electrochemical Sensor Dissolved Oxygen Detection Electrocatalysis

1-Amino-2-naphthol (CAS 2834-92-6) is the definitive ortho-aminonaphthol building block — its adjacent -NH₂ and -OH groups on the naphthalene ring are non-substitutable with other positional isomers. This unique configuration directly enables Betti base corrosion inhibitors (84–95% efficiency), electrochemical dissolved oxygen sensors (Cu-complex modified electrodes for environmental monitoring), and heterocyclic oxazine synthesis. With ≥95% purity and proven batch consistency, this compound is essential where isomeric purity dictates functional performance. Ships globally for R&D and industrial use.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 2834-92-6
Cat. No. B1212963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2-naphthol
CAS2834-92-6
Synonyms1-amino-2-naphthalenol
1-amino-2-naphthol
1-amino-2-naphthol hydrochloride
1-amino-2-naphthol sulfate
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2N)O
InChIInChI=1S/C10H9NO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H,11H2
InChIKeyFHMMQQXRSYSWCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-2-naphthol (CAS 2834-92-6) Technical Baseline for Scientific Procurement


1-Amino-2-naphthol (CAS 2834-92-6) is an ortho-substituted aminonaphthol compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol [1]. It is characterized by the presence of both an amino (-NH2) and a hydroxyl (-OH) group on adjacent carbons of the naphthalene ring system [1]. Computed physicochemical properties include an XLogP3 value of 1.7, two hydrogen bond donors, two hydrogen bond acceptors, and zero rotatable bonds [1]. The compound is commonly utilized in the synthesis of azo dyes, as a precursor for heterocyclic compounds, and as a functional material in electrochemical sensor applications.

Why 1-Amino-2-naphthol (CAS 2834-92-6) Cannot Be Interchanged with Structural Analogs


The specific ortho-relationship of the amino and hydroxyl groups on the naphthalene ring in 1-amino-2-naphthol is a critical determinant of its chemical and functional properties, making it non-substitutable with other positional isomers or aminonaphthol derivatives. This unique ortho-aminophenol configuration enables specific reactions, such as the formation of heterocycles like oxazines [1], and underpins its use in Betti base derivatives [2]. Furthermore, its distinct redox behavior, exploited in electrochemical sensing [3], and its capacity to form stable metal complexes [4] are directly linked to this specific molecular architecture. Substitution with other aminonaphthols, such as the 4-sulfonic acid derivative or different positional isomers, would fundamentally alter the reaction outcomes, stability constants, and electronic properties of the resulting materials or intermediates, thereby compromising the performance and integrity of the intended scientific or industrial application.

Quantitative Differentiation Evidence for 1-Amino-2-naphthol (CAS 2834-92-6) Against Analogs


Electrochemical Oxygen Sensing: 1-Amino-2-naphthol vs. Unmodified Carbon Electrode

A glassy carbon electrode modified with a copper-1-amino-2-naphthol (AN-Cu2+) complex immobilized on carboxyl-functionalized multi-walled carbon nanotubes (GCE/f-MWCNT@AN-Cu2+) demonstrates specific electrocatalytic activity for the oxygen reduction reaction (ORR). This activity is attributed to the 1-amino-2-naphthol ligand, enabling the electrode to function as a dissolved oxygen (DO) sensor [1]. In contrast, an unmodified glassy carbon electrode (GCE) or a GCE modified only with f-MWCNT does not exhibit this specific catalytic response, providing only a baseline, non-specific signal [1].

Electrochemical Sensor Dissolved Oxygen Detection Electrocatalysis

Corrosion Inhibition: Aminonaphthol Derivatives vs. Uninhibited Acid Pickling

Aminonaphthol derivatives, synthesized from Betti base reactions involving precursors like 1-amino-2-naphthol, exhibit significant corrosion inhibition for mild steel in acidic environments [1]. At a concentration of 200 ppm, these compounds achieve inhibition efficiencies in the range of 84–95% for mild steel exposed to 1 M HCl and 0.5 M H2SO4 solutions [1]. This is a direct comparison to an uninhibited baseline where the steel undergoes rapid, uncontrolled corrosion.

Corrosion Science Mild Steel Protection Acid Pickling Inhibitor

Antimicrobial Activity: 1-Aminoalkyl-2-naphthol Derivative vs. Ciprofloxacin

A specific 1-aminoalkyl-2-naphthol derivative, 1-(phenyl(ortho-tolylamino)methyl)naphthalene-2-ol (Compound 37), exhibited promising in vitro antibacterial activity [1]. Its minimum inhibitory concentration (MIC) against E. coli was 25 μg/ml, which is comparable to the positive control ciprofloxacin, a widely used broad-spectrum antibiotic [1]. This activity is specific to the 1-aminoalkyl-2-naphthol scaffold and is not a general property of all 2-naphthol derivatives.

Medicinal Chemistry Antibacterial Agent Drug Discovery

Metal Complexation: Stability Constants for Eiknogen vs. Unsubstituted 1-Amino-2-naphthol

Eiknogen (1-amino-2-naphthol-4-sulfonic acid), a closely related sulfonated derivative, forms stable 1:1 and 1:2 complexes with a range of transition metal ions, for which stability constants (log K1 and log K2) have been experimentally determined [1]. While direct quantitative comparison for unsubstituted 1-amino-2-naphthol is limited in the retrieved data, the established chelation behavior of eiknogen provides a class-level inference for the metal-binding capacity of the 1-amino-2-naphthol scaffold, which is crucial for applications like metal ion detection and separation.

Coordination Chemistry Analytical Chemistry Metal Chelation

Synthetic Utility: Azo Dye Intermediate 1-Amino-2-naphthol vs. Direct Coupling Products

1-Amino-2-naphthol hydrochloride is produced via the reduction of an azo dye precursor, specifically 1-(1-phenylazo)-2-naphthol, using stannous chloride under reflux [1]. This established synthetic pathway positions 1-amino-2-naphthol not as a final dye but as a versatile intermediate. In contrast, the direct azo coupling product, 1-(1-phenylazo)-2-naphthol, is a finished dye with specific color properties. The reduction to the amino-naphthol offers a divergent point for synthesizing a wider array of functional materials beyond the initial azo dye.

Synthetic Chemistry Dye Chemistry Chemical Intermediates

Recommended Scientific and Industrial Applications for 1-Amino-2-naphthol (CAS 2834-92-6)


Fabrication of Electrochemical Dissolved Oxygen Sensors

Based on its demonstrated role as an electrocatalyst for the oxygen reduction reaction, 1-amino-2-naphthol is a key component for constructing modified electrodes used in the detection of dissolved oxygen (DO). This is particularly relevant for developing sensors for environmental water monitoring or industrial process control. The data indicates that an electrode modified with a copper-1-amino-2-naphthol complex on functionalized carbon nanotubes (GCE/f-MWCNT@AN-Cu2+) provides a specific and sensitive response to DO in a pH 7 buffer [1].

Synthesis of Corrosion Inhibitors for Mild Steel Acid Pickling

1-Amino-2-naphthol serves as a crucial building block for synthesizing aminonaphthol-based corrosion inhibitors, particularly Betti base derivatives. These synthesized compounds have been shown to be highly effective at protecting mild steel in aggressive acidic environments, achieving inhibition efficiencies between 84% and 95% at a 200 ppm concentration in 1 M HCl and 0.5 M H2SO4 [2]. This application is directly relevant to the metal finishing and industrial cleaning sectors.

Development of Novel Antimicrobial Agents via the Betti Base Reaction

1-Amino-2-naphthol derivatives, specifically those generated via the Betti base reaction, demonstrate promising antimicrobial properties. The evidence shows that certain 1-aminoalkyl-2-naphthol compounds exhibit potent antibacterial activity, with one derivative achieving a Minimum Inhibitory Concentration (MIC) of 25 μg/ml against E. coli, a value comparable to the clinical antibiotic ciprofloxacin [3]. This positions 1-amino-2-naphthol as a valuable starting material in medicinal chemistry research for combating infectious diseases.

Synthesis of Heterocyclic Compounds and Advanced Intermediates

The ortho-aminophenol structure of 1-amino-2-naphthol makes it an ideal precursor for synthesizing various heterocyclic systems, such as oxazines, which are important in medicinal and materials chemistry [3]. Furthermore, its established role as an intermediate derived from the reduction of azo dyes [4] confirms its utility as a platform for creating a diverse array of complex molecules beyond its direct application as a dye component.

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